MGAT Enzyme Inhibition: 4.9-Fold Potency Advantage Over Cyclopropylmethyl Analog
1-(1-Ethyl-1H-pyrazol-3-yl)ethanone exhibits an IC₅₀ of 74.7 nM against MGAT (monoacylglycerol acyltransferase) in an in vitro biochemical assay, compared to 363 nM for the 1-(cyclopropylmethyl)-1H-pyrazol-3-yl analog [1][2]. This represents a 4.9-fold greater inhibitory potency under identical assay conditions (pH 7.4, 50 mM potassium phosphate buffer).
| Evidence Dimension | MGAT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 74.7 nM |
| Comparator Or Baseline | 1-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)ethanone: 363 nM |
| Quantified Difference | 4.9-fold greater potency (ethyl vs. cyclopropylmethyl) |
| Conditions | MGAT enzyme assay; Corning FALCON® 96-well polypropylene plates; 60 µL total volume; 50 mM potassium phosphate buffer; pH 7.4 |
Why This Matters
The ethyl substituent is optimal among tested alkyl variants for MGAT target engagement, making this compound the preferred starting point for MGAT inhibitor development.
- [1] BindingDB. BDBM247166: 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone::US9701672, 20. Affinity Data IC50: 74.7 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM247158: 1-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)ethanone::US9701672, 12. Affinity Data IC50: 363 nM. Accessed 2025. View Source
